
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile” is a chemical compound with the molecular formula C23H19Cl2N3 . Its average mass is 408.323 Da and its monoisotopic mass is 407.095612 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H19Cl2N3 . For more detailed structural information, such as a 3D model, specialized databases or software would be needed.Applications De Recherche Scientifique
Chemical Structure and Properties
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile is a derivative of nicotinonitrile. Studies on similar nicotinonitrile derivatives reveal their non-planar molecular structures and the angles formed between the central pyridine ring and attached phenyl rings. These structural properties contribute to their interactions in crystalline forms and could be relevant for understanding the specific compound's behavior (Chantrapromma et al., 2009).
Synthesis and Chemical Reactivity
The synthesis of nicotinonitrile derivatives, including compounds similar to 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile, has been explored. These compounds are often synthesized through a one-pot method from specific precursors, indicating a potentially efficient and accessible route for producing this compound for research purposes (Raghukumar et al., 2003).
Potential Applications in Material Science
Nicotinonitrile derivatives have been studied for their potential as new classes of nonlinear optical (NLO) materials. This suggests that 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile may have applications in the development of advanced materials for optical technologies (Raghukumar et al., 2003).
Antimicrobial Properties
Compounds structurally related to 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile have demonstrated antimicrobial activities. This suggests potential research avenues in exploring the antimicrobial properties of this compound, which could be relevant in medical and industrial applications (Bhuva et al., 2015).
Antitumor Activities
Some nicotinonitrile derivatives have been researched for their antitumor activities. Further research could explore whether 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile shares these properties, potentially contributing to cancer research and therapy (El‐Sayed et al., 2011).
Corrosion Inhibition
The use of pyridine derivatives, including nicotinonitrile compounds, as corrosion inhibitors has been demonstrated. This suggests a possible application of 4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile in protecting metals against corrosion, particularly in harsh chemical environments (Ansari et al., 2015).
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3/c1-15-4-6-16(7-5-15)22-13-19(18-9-8-17(24)12-21(18)25)20(14-26)23(27-22)28-10-2-3-11-28/h4-9,12-13H,2-3,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVBRNNSXJLEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichlorophenyl)-6-(4-methylphenyl)-2-(1-pyrrolidinyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


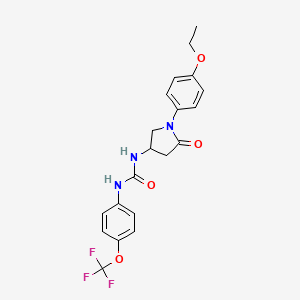
![2-((2-oxo-2-phenylethyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2602870.png)
![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)
![Ethyl 2-({2-phenyl-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}sulfanyl)propanoate](/img/structure/B2602872.png)
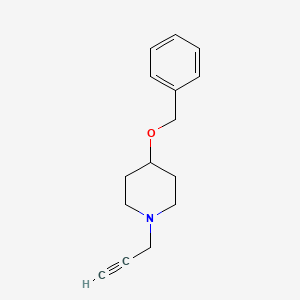

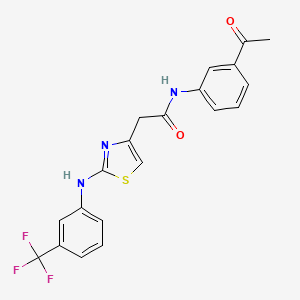

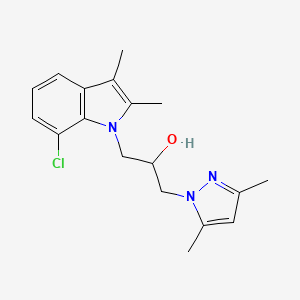
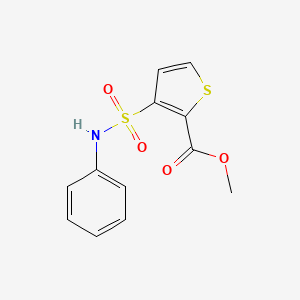
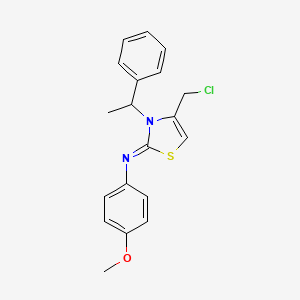
![2-Chloro-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]propanamide](/img/structure/B2602884.png)
